Cas no 185949-59-1 (1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride)

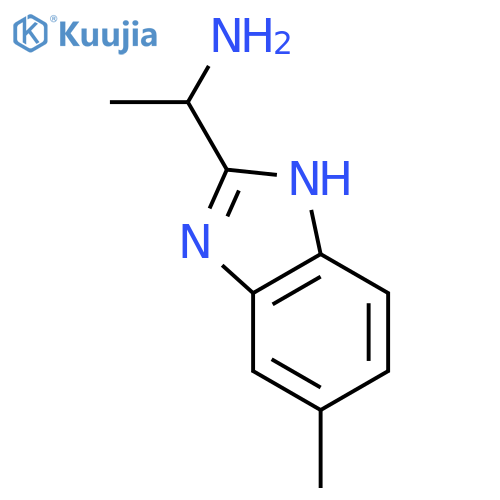

185949-59-1 structure

商品名:1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

- 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine(SALTDATA: 2HCl)

- 1-(6-Methyl-1H-benzimidazol-2-yl)ethanamine

- 1H-Benzimidazole-2-methanamine,a,6-dimethyl-

- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine

- 1H-benzimidazole-2-methanamine, alpha,5-dimethyl-

- 1H-Benzimidazole-2-methanamine,alpha,5-dimethyl-(9CI)

- ZMZOHCIPMNHJEF-UHFFFAOYSA-N

- AKOS008968280

- 185949-59-1

- SCHEMBL4573758

- AKOS016104812

- CHEMBL4552235

- AKOS002793049

- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine x2hcl

- 1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride

-

- MDL: MFCD05864554

- インチ: InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)

- InChIKey: ZMZOHCIPMNHJEF-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C=C1)N=C(C(C)N)N2

計算された属性

- せいみつぶんしりょう: 175.111

- どういたいしつりょう: 175.111

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.179

- ふってん: 380°C at 760 mmHg

- フラッシュポイント: 211.7°C

- 屈折率: 1.654

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M643270-500mg |

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |

185949-59-1 | 500mg |

$ 95.00 | 2022-06-03 | ||

| TRC | M643270-100mg |

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |

185949-59-1 | 100mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M643270-1g |

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride |

185949-59-1 | 1g |

$ 160.00 | 2022-06-03 | ||

| Chemenu | CM281069-1g |

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine |

185949-59-1 | 95% | 1g |

$*** | 2023-03-31 |

1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

185949-59-1 (1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量